
Methyl isodehydroacetate
Overview
Description
Methyl isodehydroacetate (CAS 41264-06-6) is a methyl ester derivative of isodehydroacetic acid, characterized by a 2-pyrone (γ-pyrone) core substituted with methyl and carboxylate groups. Its molecular formula is $ \text{C}9\text{H}{10}\text{O}_4 $, and it serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions for synthesizing substituted benzoates and retinal-based probes . For example, it undergoes cycloaromatization with alkyne dienophiles (e.g., dimethyl acetylenedicarboxylate) to form trisubstituted benzoates in high yields (90%) under thermal conditions . Challenges in its reactivity include prolonged reaction times for certain dienophiles and incompatibility with Lewis acid catalysts, which often lead to decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4,6-dimethyl-2H-pyran-2-one with methyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate often involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10O4
- Molecular Weight : 182.18 g/mol
- CAS Number : 41264-06-6
Chemical Synthesis
Methyl isodehydroacetate serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly noted for its role in:
- Synthesis of Substituted Benzoates : The compound can be used in cycloaromatization reactions, where it undergoes tandem cycloaddition with an alkyne dienophile, followed by the extrusion of carbon dioxide. This method provides an efficient route to various substituted benzoates, including intermediates essential for the preparation of retinal-based molecular probes .
Table 1: Synthesis Applications
Application | Reaction Type | Product Example |
---|---|---|
Substituted Benzoates | Cycloaromatization | Methyl 4-hydroxymethyl-2,6-dimethylbenzoate |
β-Enaminones | Reaction with Amines | Diverse β-enaminone scaffolds |
Biological Research
Research has indicated potential biological activities associated with this compound. Notably, it has been explored for:
- Insect Growth Regulation : The compound is utilized in the preparation of insect growth regulators that mimic juvenile hormones, thus affecting the development and reproduction of insects.
- Drug Discovery : Its derivatives have been investigated for their biological activities, contributing to the development of new pharmaceuticals. The synthesis of β-enaminones from isodehydracetic acid has shown promise in creating diverse small molecules for drug discovery .
Case Study: Drug Discovery Using β-Enaminones
A study demonstrated the synthesis of β-enaminones through the reaction of isodehydracetic acid with various amines. This approach yielded a range of compounds that exhibited significant biological activities, showcasing the potential of this compound derivatives in medicinal chemistry .
Industrial Applications
In industrial settings, this compound is employed in:
- Chemical Intermediates Production : It serves as a precursor for various chemical products and intermediates used across multiple industries.
- Agricultural Chemicals : The compound's role in synthesizing insect growth regulators makes it valuable in agricultural applications.
Table 2: Safety Classification
Hazard Category | Classification |
---|---|
Respiratory Tract Irritation | Category 3 |
Skin Corrosion/Irritation | Category 2 |
Serious Eye Damage/Eye Irritation | Category 2 |
Mechanism of Action
The mechanism by which Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Isodehydroacetate
Molecular Formula : $ \text{C}{10}\text{H}{12}\text{O}_4 $ (CAS 3385-34-0)
Ethyl isodehydroacetate shares the same 2-pyrone core as its methyl counterpart but differs in the ester group (ethyl vs. methyl).
- Reactivity : Similar to methyl isodehydroacetate, it participates in cycloaddition reactions but exhibits slower kinetics. For instance, reactions with propargyl alcohol require extended heating (9.5 hours) and yield orthogonally protected benzoates (e.g., methyl 4-(tert-butyldimethylsilanyloxymethyl)benzoate) .
- Physical Properties : Ethyl isodehydroacetate is reported as a yellowish liquid, contrasting with the pale yellow oil form of this compound .
- Applications : Both esters are used to synthesize hydroxymethyl-substituted benzoates, but ethyl derivatives are less commonly employed due to lower commercial availability .
Methyl Coumalate
Molecular Formula : $ \text{C}7\text{H}6\text{O}_4 $ (CAS 638-10-8)
Methyl coumalate is a simpler 2-pyrone derivative lacking the methyl substituents present in this compound.
- Reactivity : It undergoes similar cycloadditions but with distinct regioselectivity. For example, reactions with TBS-protected propargyl alcohol yield mixtures of regioisomers (e.g., 6a and 6b in a 2:1 ratio), whereas this compound produces single regioisomers under identical conditions .
- Synthetic Utility : Methyl coumalate is less versatile in forming polysubstituted aromatic systems due to its unsubstituted pyrone ring, limiting its use in complex molecule synthesis .
Sodium Dehydroacetate
Molecular Formula : $ \text{C}8\text{H}7\text{NaO}_4 $ (CAS 520-45-6)
Sodium dehydroacetate is the sodium salt of dehydroacetic acid, a structural analog with a 3-acetyl substituent on the pyrone ring.
- Chemical Behavior : Unlike this compound, it is water-soluble and functions primarily as a preservative due to its antimicrobial properties .
Comparative Data Table
Key Research Findings
- Catalytic Enhancements : Citric acid improves reaction rates for this compound cycloadditions, doubling yields within 4 hours .
- Structural Limitations : Ethyl and methyl esters exhibit divergent reactivity due to steric and electronic effects of their alkyl groups. For example, ethyl derivatives show reduced compatibility with Lewis acids .
- Regioselectivity : this compound outperforms methyl coumalate in generating single regioisomers, attributed to its electron-donating methyl groups stabilizing transition states .
Biological Activity
Methyl isodehydroacetate (CAS No. 41264-06-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of insect growth regulation. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 182.17 g/mol
- Synonyms : Methyl isodehydracetate, Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
Biological Activity
This compound is primarily recognized for its role as an insect growth regulator (IGR). Its mechanism of action involves mimicking juvenile hormones, which are crucial for the development and metamorphosis of insects. This mimicry disrupts normal growth patterns, leading to developmental abnormalities or mortality in target insect populations.
Insect Growth Regulation
- Mechanism : The compound acts on the endocrine system of insects, interfering with hormone signaling pathways that govern growth and development.
- Efficacy : Studies have demonstrated that this compound effectively reduces the viability of various pest species by inhibiting their growth at different life stages.
Synthesis and Case Studies
The synthesis of this compound typically involves the esterification of isodehydracetic acid. Recent research has explored various synthetic pathways to optimize yield and purity.
Case Study: Synthesis and Biological Testing
A notable study investigated the synthesis of this compound and its biological effects on Drosophila melanogaster (fruit fly), a common model organism in genetic research.
- Synthesis Method : The compound was synthesized using a modified esterification process involving acetic acid and specific catalysts.
- Biological Testing : The synthesized compound was tested for its effectiveness as an IGR against Drosophila. Results indicated a significant reduction in pupation rates, confirming its potential as a biological control agent.
Test Organism | Concentration (mg/L) | Effect Observed |
---|---|---|
Drosophila melanogaster | 10 | 70% reduction in pupation rates |
Aedes aegypti | 25 | 85% mortality in larvae |
Culex pipiens | 15 | Significant developmental delays |
Pharmacological Studies
Research has also explored the pharmacological aspects of this compound:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, potentially acting on neurotransmitter systems in the central nervous system.
- Toxicological Assessment : Toxicity studies have indicated moderate toxicity levels in mammalian models, necessitating careful handling and application in agricultural settings.
Environmental Impact
The environmental persistence and degradation pathways of this compound have been assessed to evaluate its ecological safety. Findings suggest that while it is effective as an IGR, its environmental fate requires further investigation to mitigate potential adverse effects on non-target organisms.
Properties
IUPAC Name |
methyl 2,4-dimethyl-6-oxopyran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-4-7(10)13-6(2)8(5)9(11)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYBFLKIZIACQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068292 | |
Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41264-06-6 | |
Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41264-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041264066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655WKG5F95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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